[(1S,3S,13S,14S,17S,19R,20R,21S,22S,23S,24R,25S)-18,19,21-triacetyloxy-22,24,25-trihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate
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Overview
Description
[(1S,3S,13S,14S,17S,19R,20R,21S,22S,23S,24R,25S)-18,19,21-triacetyloxy-22,24,25-trihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate is a unique alkaloid compound derived from the plant Acanthothamnus aphyllus. It is an evonine and neoevonine analogue, characterized by an epimeric configuration at the C(17) position of the evoninic acid residue . The molecular formula of acanthothamine is C34H43NO16, and it has a molecular weight of 721.70232 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acanthothamine involves multiple steps, starting from the extraction of the alkaloid from Acanthothamnus aphyllus. The compound is typically isolated using solvent extraction methods, followed by purification through crystallization . The synthetic route includes the formation of the evonine and neoevonine analogues, which are then epimerized at the C(17) position to yield acanthothamine .
Industrial Production Methods: Industrial production of acanthothamine is not widely documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and crystallization methods ensures the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: [(1S,3S,13S,14S,17S,19R,20R,21S,22S,23S,24R,25S)-18,19,21-triacetyloxy-22,24,25-trihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and amine groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize acanthothamine.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products: The major products formed from these reactions include various derivatives of acanthothamine, such as hydroxylated, alkylated, and aminated compounds .
Scientific Research Applications
[(1S,3S,13S,14S,17S,19R,20R,21S,22S,23S,24R,25S)-18,19,21-triacetyloxy-22,24,25-trihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, acanthothamine is used as a model compound for studying the structural and stereochemical properties of alkaloids. Its unique configuration makes it an interesting subject for crystallographic studies .
Biology: In biological research, acanthothamine is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that it can inhibit the growth of certain bacterial strains and reduce inflammation in animal models .
Medicine: this compound is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and inflammatory conditions. Its ability to modulate biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, acanthothamine is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including the synthesis of novel compounds and the development of advanced materials .
Mechanism of Action
The mechanism of action of acanthothamine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its biological effects .
Molecular Targets and Pathways:
Enzymes: [(1S,3S,13S,14S,17S,19R,20R,21S,22S,23S,24R,25S)-18,19,21-triacetyloxy-22,24,25-trihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate inhibits the activity of certain bacterial enzymes, leading to its antimicrobial effects.
Comparison with Similar Compounds
Evonine: A structurally related alkaloid with similar biological activities.
Neoevonine: Another analogue with comparable chemical properties.
Uniqueness: [(1S,3S,13S,14S,17S,19R,20R,21S,22S,23S,24R,25S)-18,19,21-triacetyloxy-22,24,25-trihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate’s unique epimeric configuration at the C(17) position and its specific biological activities distinguish it from other similar compounds. Its ability to modulate multiple biological pathways makes it a versatile compound for various applications .
Properties
CAS No. |
107651-98-9 |
---|---|
Molecular Formula |
C34H43NO16 |
Molecular Weight |
721.709 |
InChI |
InChI=1S/C34H43NO16/c1-14-15(2)29(42)50-27-24(47-17(4)37)28(49-19(6)39)33(13-45-16(3)36)26(48-18(5)38)23(40)21-25(41)34(33,32(27,8)44)51-31(21,7)12-46-30(43)20-10-9-11-35-22(14)20/h9-11,14-15,21,23-28,40-41,44H,12-13H2,1-8H3/t14-,15-,21-,23-,24?,25+,26+,27-,28-,31+,32-,33+,34-/m0/s1 |
InChI Key |
XXXXUOXJKJTNHS-IOPKGWACSA-N |
SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)O)O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
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